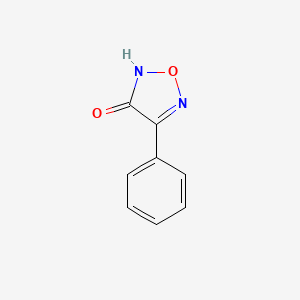
3-Hydroxy-4-phenyl-1,2,5-oxadiazole
描述
3-Hydroxy-4-phenyl-1,2,5-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family Oxadiazoles are five-membered ring structures containing two nitrogen atoms, one oxygen atom, and two carbon atoms
作用机制
Target of Action
It’s worth noting that 1,2,4-oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities . They have shown potential against various diseases, indicating their ability to interact with multiple biological targets .
Mode of Action
1,2,4-oxadiazole derivatives have been reported to exhibit inhibitory effects against certain enzymes . The binding occurs similarly to the co-crystallized inhibitor via anchoring to Arg 356 and positioning of the aromatic ring and its substituents outwards at the entry of the active site .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been reported to have an impact on the kynurenine pathway , which is an important metabolic pathway.
Pharmacokinetics
1,2,4-oxadiazole derivatives have been reported to showcase various essential pharmacokinetic characteristics .
Result of Action
1,2,4-oxadiazole derivatives have been reported to exhibit moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani . Some compounds showed strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) .
Action Environment
It’s worth noting that the efficacy of 1,2,4-oxadiazole derivatives can be influenced by various factors, including the specific disease environment and the presence of other compounds .
生化分析
Biochemical Properties
4-Phenyl-1,2,5-oxadiazol-3-ol plays a crucial role in several biochemical reactions. It has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it exhibits significant binding affinity towards certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These interactions are primarily non-covalent, involving hydrogen bonding and hydrophobic interactions, which facilitate the modulation of enzyme activity. Additionally, 4-Phenyl-1,2,5-oxadiazol-3-ol has been found to interact with proteins involved in cell signaling pathways, thereby influencing cellular responses to external stimuli .
Cellular Effects
The effects of 4-Phenyl-1,2,5-oxadiazol-3-ol on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in inflammatory cells, 4-Phenyl-1,2,5-oxadiazol-3-ol can inhibit the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, leading to reduced production of pro-inflammatory cytokines . This compound also affects gene expression by altering the transcriptional activity of specific genes involved in inflammation and immune response .
Molecular Mechanism
At the molecular level, 4-Phenyl-1,2,5-oxadiazol-3-ol exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For instance, it can inhibit the activity of COX and LOX enzymes by binding to their active sites, preventing the conversion of arachidonic acid to pro-inflammatory mediators . Additionally, 4-Phenyl-1,2,5-oxadiazol-3-ol can activate or inhibit transcription factors, leading to changes in gene expression that contribute to its biological effects .
Temporal Effects in Laboratory Settings
The temporal effects of 4-Phenyl-1,2,5-oxadiazol-3-ol in laboratory settings have been studied extensively. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that 4-Phenyl-1,2,5-oxadiazol-3-ol maintains its biological activity over extended periods, making it suitable for in vitro and in vivo experiments . Its effects on cellular function may vary depending on the duration of exposure and the specific cellular context .
Dosage Effects in Animal Models
In animal models, the effects of 4-Phenyl-1,2,5-oxadiazol-3-ol vary with different dosages. At low to moderate doses, this compound exhibits beneficial effects, such as anti-inflammatory and analgesic properties . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and gastrointestinal disturbances . Threshold effects have been observed, where the biological activity of 4-Phenyl-1,2,5-oxadiazol-3-ol increases with dosage up to a certain point, beyond which toxicity becomes apparent .
Metabolic Pathways
4-Phenyl-1,2,5-oxadiazol-3-ol is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites may retain some biological activity or be further processed for excretion. The interaction of 4-Phenyl-1,2,5-oxadiazol-3-ol with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of 4-Phenyl-1,2,5-oxadiazol-3-ol within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation . The distribution of 4-Phenyl-1,2,5-oxadiazol-3-ol within tissues is also dependent on its affinity for various tissue components and its ability to penetrate biological barriers .
Subcellular Localization
The subcellular localization of 4-Phenyl-1,2,5-oxadiazol-3-ol is crucial for its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The activity of 4-Phenyl-1,2,5-oxadiazol-3-ol may vary depending on its subcellular distribution, as it interacts with different biomolecules in distinct cellular environments .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-phenyl-1,2,5-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of amidoximes with carboxylic acids or their derivatives under basic conditions. For example, the reaction between an amidoxime and an acyl chloride in the presence of a base such as triethylamine can yield the desired oxadiazole .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
3-Hydroxy-4-phenyl-1,2,5-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or its substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activity, making it a candidate for drug development.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of new materials with unique properties
相似化合物的比较
Similar Compounds
1,2,4-Oxadiazole: Another regioisomer with different electronic properties and reactivity.
1,3,4-Oxadiazole: Known for its use in pharmaceuticals and materials science.
1,2,3-Oxadiazole: Less common but still of interest for its unique properties.
Uniqueness
3-Hydroxy-4-phenyl-1,2,5-oxadiazole stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly useful in applications where precise control over reactivity and interaction with biological targets is required .
属性
IUPAC Name |
4-phenyl-1,2,5-oxadiazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8-7(9-12-10-8)6-4-2-1-3-5-6/h1-5H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSCPVXKXMUJAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NONC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![[2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propyl]oxirane](/img/structure/B3040817.png)


![N1-{6-[3-(trifluoromethyl)phenoxy]-3-pyridyl}-2,3,3-trichloroacrylamide](/img/structure/B3040824.png)
![2-bromo-N-[6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]propanamide](/img/structure/B3040825.png)
![2-bromo-N-[6-(4-fluorophenoxy)pyridin-3-yl]propanamide](/img/structure/B3040826.png)
![N'1-[4-(trifluoromethyl)benzoyl]-2-chloro-5-nitrobenzene-1-carbohydrazide](/img/structure/B3040827.png)
![2-(2-Chloro-5-nitrophenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B3040828.png)
![N1-[6-(2,4-difluorophenoxy)-3-pyridyl]-2,3,3-trichloroacrylamide](/img/structure/B3040830.png)
